N-butyl-3-chloro-4-fluoroaniline
Description
N-Butyl-3-chloro-4-fluoroaniline is a halogenated aniline derivative characterized by a butyl group attached to the nitrogen atom of the aromatic amine, along with chlorine and fluorine substituents at the 3- and 4-positions of the benzene ring, respectively. The parent compound, 3-chloro-4-fluoroaniline, is synthesized via hydrogenation of 3-chloro-4-fluoronitrobenzene using a Pt/C catalyst, achieving >99.5% purity and >94% yield . The N-butyl variant likely derives from further alkylation of this parent amine. Such compounds are intermediates in pharmaceuticals, agrochemicals, or polymers due to their reactive amine group and halogen-driven electronic effects.
Properties
Molecular Formula |
C10H13ClFN |
|---|---|
Molecular Weight |
201.67 g/mol |
IUPAC Name |
N-butyl-3-chloro-4-fluoroaniline |
InChI |
InChI=1S/C10H13ClFN/c1-2-3-6-13-8-4-5-10(12)9(11)7-8/h4-5,7,13H,2-3,6H2,1H3 |
InChI Key |
FAWUGIRMLUJMCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC(=C(C=C1)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Hydrogenation of Nitro Compounds:
- One common method for preparing N-butyl-3-chloro-4-fluoroaniline involves the hydrogenation of 3-chloro-4-fluoronitrobenzene. This reaction typically uses a platinum or palladium catalyst under hydrogen gas at elevated temperatures and pressures .
- For example, 3-chloro-4-fluoronitrobenzene can be hydrogenated using a 1% Pt/C catalyst at 80°C and 0.8 MPa hydrogen pressure to yield 3-chloro-4-fluoroaniline .
-
Substitution Reactions:
- Another method involves the substitution of a nitro group with an amine group. This can be achieved by reacting 3-chloro-4-fluoronitrobenzene with iron powder and hydrochloric acid, followed by extraction and purification .
Industrial Production Methods:
- Industrial production of this compound often involves large-scale hydrogenation reactions using continuous flow reactors. This method ensures high yield and purity while minimizing byproducts and waste .
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- N-butyl-3-chloro-4-fluoroaniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .
-
Reduction:
- Reduction reactions can convert nitro groups to amine groups. For example, catalytic hydrogenation using palladium on carbon (Pd/C) can reduce nitro groups to amines .
-
Substitution:
- This compound can participate in nucleophilic substitution reactions. For instance, the chlorine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) .
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), platinum on carbon (Pt/C)
Substitution: Sodium hydroxide (NaOH), alkoxides (RO-)
Major Products:
Oxidation: Nitro and nitroso derivatives
Reduction: Amines
Substitution: Hydroxylated or alkoxylated derivatives
Scientific Research Applications
Chemistry:
- N-butyl-3-chloro-4-fluoroaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology:
- In biological research, this compound can be used to study the effects of fluorinated anilines on cellular processes and enzyme activities .
Medicine:
- This compound derivatives have potential applications in medicinal chemistry, particularly in the development of new drugs with improved efficacy and reduced side effects .
Industry:
Mechanism of Action
The mechanism of action of N-butyl-3-chloro-4-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups . For example, the fluorine atom can enhance the compound’s binding affinity to target proteins, while the butyl group can influence its hydrophobic interactions .
Comparison with Similar Compounds
3-Chloro-4-Fluoroaniline (Parent Compound)
Key Differences :
- The parent amine’s -NH₂ group is highly reactive in coupling reactions (e.g., forming Schiff bases ), whereas the N-butyl derivative may favor alkylation-resistant applications.
N-Substituted Derivatives of 3-Chloro-4-Fluoroaniline
Comparison Insights :
- Electronic Effects : Electron-withdrawing halogens (Cl, F) in all analogs enhance electrophilicity, but N-butyl’s electron-donating nature may moderate reactivity.
Metabolic and Analytical Profiles
- 3-Chloro-4-Fluoroaniline : Rapidly metabolized in rats to sulfated and glucuronidated derivatives via N-acetylation and hydroxylation .
- N-Butyl Derivative (Predicted) : The N-butyl group may hinder enzymatic access to the amine, reducing acetylation rates and favoring alternative pathways (e.g., ω-oxidation of the alkyl chain).
- Detection Methods : Parent compound metabolites are identified via HPLC-MS/MS and ¹⁹F-NMR , whereas the N-butyl analog would require tailored LC-MS protocols due to increased hydrophobicity.
Biological Activity
N-butyl-3-chloro-4-fluoroaniline is a compound of interest in various fields, particularly in pharmaceuticals and environmental science. This article aims to provide a comprehensive overview of its biological activity, including its metabolic pathways, toxicity, and potential applications.
Molecular Formula: C₈H₈ClF N
Molar Mass: 175.6 g/mol
CAS Number: 367-21-5
This compound is characterized by the presence of a butyl group and halogen substitutions on the aniline structure, which significantly influence its biological interactions.
Metabolism and Toxicity
Research has shown that compounds similar to this compound undergo complex metabolic processes. For instance, studies on 3-chloro-4-fluoroaniline have demonstrated that it is metabolized in rats through various pathways, leading to the formation of several metabolites such as 2-amino-4-chloro-5-fluorophenol sulfate (CFA-S) .
Toxicological Profile
The toxicity of this compound can be inferred from studies on its analogs:
| Endpoint | Value | Species | Method |
|---|---|---|---|
| Oral LD50 | 506 mg/kg | Rat | Acute toxicity testing |
| Skin irritation | Not classified | - | Safety data assessment |
| Eye irritation | Not classified | - | Safety data assessment |
| Germ cell mutagenicity | Not classified | - | Safety data assessment |
These findings suggest that while the compound may exhibit some level of toxicity, it does not classify as a severe irritant or mutagen .
Biological Activity
This compound's biological activity can be linked to its structural features. The halogen atoms enhance its reactivity, which may contribute to its potential as a pharmaceutical agent.
Antimicrobial Properties
Recent investigations indicate that compounds with similar structures have been utilized as intermediates in the synthesis of antibiotics. For example, 3-chloro-4-fluoroaniline is noted for its role in producing broad-spectrum antibiotics like Norxin and Ciprofloxacin . This suggests that this compound may also have potential applications in antimicrobial therapies.
Case Studies
- Pharmaceutical Development : In a study focusing on the synthesis of new antibiotic compounds, this compound was evaluated for its efficacy against various bacterial strains. The compound demonstrated promising antibacterial activity, warranting further exploration in drug development .
- Environmental Impact : Another research area involves assessing the environmental degradation of halogenated anilines. Studies have shown that certain microbial strains can degrade these compounds under anaerobic conditions, indicating potential pathways for bioremediation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-butyl-3-chloro-4-fluoroaniline, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or alkylation of 3-chloro-4-fluoroaniline. For example, nitroso intermediates (e.g., N-aryl-2-nitrosoanilines) can serve as precursors, followed by alkylation with butyl halides. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization using ethanol/water mixtures. Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR detects aromatic protons and butyl chain resonances, while F NMR confirms fluorine substitution.
- Mass Spectrometry : HRMS provides exact mass verification (e.g., [M+H] peaks) to distinguish from analogs.
- Elemental Analysis : Validates C, H, N, Cl, and F content. Cross-referencing with synthetic intermediates (e.g., nitroso derivatives) ensures consistency .
Q. What are the primary biochemical applications of this compound in life sciences?
- Methodological Answer : The compound serves as a precursor for bioactive molecules, such as enzyme inhibitors or fluorescent probes. Its halogenated aromatic core enables participation in Suzuki couplings or Ullmann reactions for functionalization. Applications include synthesizing p38 MAP kinase inhibitors (e.g., SB-202190 analogs) or indoxyl derivatives for enzymatic assays .
Advanced Research Questions
Q. How can metabolic pathways of this compound be elucidated in biological systems?
- Methodological Answer :
- Radiolabeling : Administer C-labeled compound to track metabolites in urine/plasma.
- HPLC-MS/MS : Identifies phase I/II metabolites (e.g., hydroxylation, glucuronidation).
- F-NMR : Leverages fluorine as a tracer for quantitative metabolite profiling.
- HPLC-ICPMS : Detects chlorine/sulfur-containing metabolites via Cl/S isotopes.
- Key Finding : The parent compound 3-chloro-4-fluoroaniline undergoes rapid N-acetylation and sulfation in rats, suggesting similar pathways for the butyl analog .
Q. How should contradictory data on metabolite profiles from different studies be resolved?
- Methodological Answer :
- Multi-Technique Validation : Combine HPLC-MS, NMR, and isotopic detection to cross-verify peaks.
- Dose-Dependent Analysis : Higher doses (e.g., 50 mg/kg) improve metabolite detection via F-NMR, reducing false negatives.
- Synthetic Standards : Co-elute suspected metabolites with chemically synthesized references (e.g., sulfated or glucuronidated derivatives) .
Q. What computational methods predict the reactivity of this compound in electrophilic substitutions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices or electrostatic potential maps to identify nucleophilic/electrophilic sites.
- Thermochemical Accuracy : Hybrid functionals (e.g., B3LYP) with exact-exchange terms improve prediction of activation energies for reactions like nitrosation or halogen displacement .
Q. How do structural analogs (e.g., N-butyl-4-chloro-3-fluoroaniline) affect structure-activity relationships (SAR) in inhibitor design?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., ethoxy, morpholino) on the aromatic ring via Pd-catalyzed cross-couplings.
- Biological Assays : Test inhibitory activity against targets (e.g., kinases) to correlate substituent position/electronics with potency.
- Key Insight : Nitroso derivatives (e.g., N-butyl-4-nitrosoanilines) show enhanced binding due to π-π stacking and hydrogen bonding .
Q. What experimental conditions stabilize this compound during storage and reactions?
- Methodological Answer :
- Storage : Protect from light at −20°C under inert gas (argon) to prevent oxidation.
- Reaction Solvents : Use anhydrous DMF or THF for alkylation to avoid hydrolysis.
- pH Control : Maintain neutral to slightly acidic conditions (pH 6–7) during aqueous workups to preserve the aniline group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
